1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine
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Overview
Description
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazolyl group and a sulfonyl group attached to a chloromethylphenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl intermediate, which is then coupled with the piperazine ring. The sulfonylation step involves the introduction of the sulfonyl group to the chloromethylphenyl moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure allows for the design of molecules with high specificity and potency.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares a similar sulfonyl group but differs in its core structure, featuring a quinolinone ring instead of a piperazine ring.
Pinacol Boronic Esters: These compounds are used in similar synthetic applications but differ significantly in their structure and reactivity.
Uniqueness
1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is unique due to its combination of a piperazine ring, a pyrazolyl group, and a sulfonyl group attached to a chloromethylphenyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-14-12-16(20)2-3-18(14)28(26,27)25-10-8-24(9-11-25)19-13-17(22-23-19)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEQSZYSVCHBHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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